One-Pot Approach: This method utilizes a multistep sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) []. This approach allows for the rapid and efficient synthesis of 3-substituted piperazin-2-ones, including those with a cyclohexylmethyl substituent, in high enantiomeric excess.
Dynamic Resolution: α-Halo chiral esters can undergo stereoselective substitution with ethylenediamine derivatives, followed by spontaneous cyclization []. This dynamic resolution process affords 3-substituted piperazinones, potentially including 3-(cyclohexylmethyl)piperazin-2-one, in optically active forms.
Tandem Cyclization: Starting from a sulfonamide-protected serine derivative, a sequence of mesylation, amine addition, and cyclization yields the desired piperazin-2-one scaffold []. While not explicitly demonstrated for the cyclohexylmethyl derivative, this method offers versatility for introducing various substituents at the 3-position.
The molecular structure of piperazin-2-ones, including 3-(cyclohexylmethyl)piperazin-2-one, has been investigated using techniques such as X-ray crystallography and computational methods. These studies reveal a flexible six-membered ring that often adopts a distorted half-chair conformation [, ]. The cyclohexylmethyl substituent at the 3-position can influence the overall conformation and potentially impact interactions with biological targets.
N-alkylation: Introduction of substituents at the nitrogen atoms allows for structural diversification and fine-tuning of pharmacological properties [, ].
Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives, further expanding the chemical space and potential applications [, ].
Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonyl analogs, introducing additional functionalities and influencing physicochemical properties [].
PDGF-βR Inhibition: Derivatives of 3-(cyclohexylmethyl)piperazin-2-one have been identified as potent and selective inhibitors of platelet-derived growth factor-beta receptor (PDGF-βR) []. This inhibition disrupts signaling pathways involved in cell proliferation, angiogenesis, and fibrosis, making these compounds promising candidates for treating cancer and fibrotic diseases.
Late Sodium Current (INa) Inhibition: 1,4-Disubstituted piperazin-2-ones, potentially including analogs with a cyclohexylmethyl group, have been explored as late INa inhibitors for treating cardiac arrhythmias []. These compounds selectively block the late component of the sodium current, reducing electrical abnormalities in the heart.
Other Mechanisms: Piperazin-2-one derivatives have also demonstrated activity as bacterial efflux pump inhibitors [] and sigma-2 receptor ligands with both cytotoxic and metabolically stimulative effects [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: